3-beta-chloro-Imperialine

Descripción general

Descripción

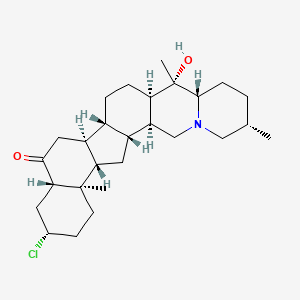

3-beta-chloro-Imperialine is a chemical compound with the molecular formula C27H42ClNO2 and a molecular weight of 448.088. It is a derivative of Imperialine, a naturally occurring alkaloid found in the plant Petilium eduardi.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-beta-chloro-Imperialine typically involves the chlorination of Imperialine. The process begins with the extraction of Imperialine from Petilium eduardi. The extracted Imperialine is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 3-beta-chloro-Imperialine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

3-beta-chloro-Imperialine has a broad range of applications in scientific research:

Chemistry

- Reagent in Organic Synthesis : It serves as a starting material for synthesizing complex molecules.

- Chemical Reactions : It undergoes various reactions, including oxidation, reduction, and nucleophilic substitution.

Biology

- Antimicrobial Properties : Research indicates its efficacy against various pathogens, suggesting potential use in developing new antimicrobial agents.

- Anticancer Activity : Studies have shown its potential against different cancer cell lines, indicating its utility in cancer therapy.

Medicine

- Selective M2 Muscarinic Receptor Antagonist : The compound acts as a potent antagonist of M2 muscarinic receptors, influencing cardiovascular functions and potentially treating heart rhythm disorders.

Comparative Analysis with Related Compounds

| Compound | Activity Type | Potency (μg/kg) | Notes |

|---|---|---|---|

| This compound | M2 receptor antagonist | 10 | Medium-lasting effect |

| Imperialine | M2 receptor antagonist | >10 | Lower potency than derivative |

| 3-O-ethylaminocarbonylimperialine | Variable activities | TBD | Unique functional groups |

This table illustrates the comparative potency of this compound against related compounds, emphasizing its enhanced biological activity.

Case Studies and Research Findings

- Cardiac Effects Study : A study published in Neuropharmacology demonstrated that this compound effectively modulates heart rate through its antagonistic action on M2 receptors. This research provides insights into its potential use for managing bradycardia or other heart rhythm disorders.

- Antimicrobial Activity Assessment : Research has documented the compound's effectiveness against various bacterial strains, indicating its potential as a new therapeutic agent in infectious diseases.

- Anticancer Research : Studies have explored its effects on multiple cancer cell lines, showing promising results that warrant further investigation into its mechanisms and therapeutic applications.

Applications in Industry

Due to its unique properties, this compound is being explored for several industrial applications:

- Pharmaceutical Development : Its role as an M2 receptor antagonist positions it as a candidate for drugs targeting cardiovascular diseases.

- Agrochemical Development : The compound's biological activity may extend to developing pest-resistant crops or environmentally friendly pesticides.

Mecanismo De Acción

3-beta-chloro-Imperialine exerts its effects primarily by acting as a selective antagonist of M2 muscarinic receptors. It blocks these receptors in the heart, leading to various physiological effects. The compound’s activity is significantly higher than that of Imperialine, making it a potent agent in pharmacological studies .

Comparación Con Compuestos Similares

Imperialine: The parent compound from which 3-beta-chloro-Imperialine is derived. It has similar biological activities but lower potency.

3-O-2-nitrophenylcarbamatoimperialine: A derivative of Imperialine with different functional groups, used in similar research applications.

3-O-ethylaminocarbonylimperialine: Another derivative with unique properties and applications.

Uniqueness of this compound: this compound stands out due to its high potency as an M2 muscarinic receptor antagonist and its versatility in undergoing various chemical reactions. Its unique structure allows for a wide range of modifications, making it a valuable compound in both research and industrial applications .

Actividad Biológica

3-beta-Chloro-Imperialine is a synthetic derivative of Imperialine, an alkaloid extracted from the plant Petilium eduardi. This compound has garnered attention due to its biological activities, particularly its role as a selective M2 muscarinic receptor antagonist. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C27H42ClNO2

- Molecular Weight : 448.088 g/mol

- CAS Number : 153720-48-0

- Melting Point : 203-208 °C

This compound primarily functions as a selective antagonist of M2 muscarinic receptors. By blocking these receptors, it inhibits the action of acetylcholine, a neurotransmitter involved in various physiological processes, particularly in the heart. This antagonistic action can lead to increased heart rate and reduced parasympathetic activity, which may have therapeutic implications in cardiovascular conditions .

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits antimicrobial and potential anticancer properties. Its efficacy against various pathogens and cancer cell lines has been documented, suggesting its utility in developing new therapeutic agents.

Selective M2 Muscarinic Receptor Antagonism

The compound acts as a medium-lasting cholinoblocker at doses as low as 10 μg/kg (i.v.), demonstrating significant potency compared to its parent compound, Imperialine. This selectivity makes it a candidate for further pharmacological studies aimed at treating conditions influenced by cholinergic signaling .

Study on Cardiac Effects

A study published in Neuropharmacology highlighted the effects of this compound on cardiac function in animal models. The findings suggested that the compound could effectively modulate heart rate through its antagonistic action on M2 receptors, providing insights into its potential use in managing bradycardia or other heart rhythm disorders .

Comparative Analysis with Related Compounds

| Compound | Activity Type | Potency (μg/kg) | Notes |

|---|---|---|---|

| This compound | M2 receptor antagonist | 10 | Medium-lasting effect |

| Imperialine | M2 receptor antagonist | >10 | Lower potency than its derivative |

| 3-O-ethylaminocarbonylimperialine | Variable activities | TBD | Unique functional groups |

This table illustrates the comparative potency of this compound against related compounds, emphasizing its enhanced biological activity.

Applications in Medicine and Industry

Due to its unique properties, this compound is being explored for several applications:

- Pharmaceutical Development : Its role as an M2 receptor antagonist positions it as a potential candidate for drugs targeting cardiovascular diseases.

- Research Tool : Used in studies investigating cholinergic signaling pathways and their implications in various diseases.

- Agrochemical Development : The compound's biological activity may extend to applications in agriculture, particularly in developing pest-resistant crops or environmentally friendly pesticides .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-beta-chloro-Imperialine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves halogenation of Imperialine derivatives using reagents like SOCl₂ or PCl₃ under anhydrous conditions. Key variables include temperature (20–60°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios. To optimize yield, conduct controlled experiments with incremental adjustments to these parameters and monitor purity via TLC/HPLC. Replication protocols should include detailed characterization (e.g., NMR, HRMS) for batch consistency .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should spectral contradictions be addressed?

- Methodological Answer : Use a combination of -NMR (500 MHz+), -NMR, and HRMS for structural confirmation. If spectral data conflicts (e.g., unexpected peaks in NMR), cross-validate with alternative techniques like X-ray crystallography or 2D-COSY. For impurities, employ preparative HPLC to isolate byproducts and re-analyze. Systematic error analysis (e.g., solvent artifacts) is critical .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Design accelerated degradation studies by incubating the compound in buffers (pH 2–12) at 40–80°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy and LC-MS. Control experiments should include inert atmospheres (N₂) to isolate oxidative vs. hydrolytic pathways. Quantify degradation products using calibration curves and report % recovery .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the chlorination kinetics of Imperialine derivatives?

- Methodological Answer : Perform kinetic studies using stopped-flow UV-Vis spectroscopy to track reaction rates under varying concentrations of halogenating agents. Density Functional Theory (DFT) calculations can model transition states to identify rate-determining steps. Compare experimental activation energies with computational predictions to validate mechanisms .

Q. How can contradictory data in spectral assignments of this compound be resolved?

- Methodological Answer : Apply multi-technique triangulation:

- Use NOESY/ROESY NMR to confirm stereochemistry.

- Compare experimental IR stretching frequencies with computational simulations (e.g., Gaussian 16).

- If ambiguity persists, synthesize isotopically labeled analogs (e.g., -tagged) for unambiguous peak assignment .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound in biological systems?

- Methodological Answer : Combine in vitro assays (e.g., enzyme inhibition) with molecular docking studies (AutoDock Vina). For SAR, systematically modify substituents (e.g., replacing Cl with F/Br) and correlate changes in bioactivity. Use ANOVA to assess statistical significance of activity differences across analogs .

Q. How can computational modeling improve the prediction of this compound’s reactivity in novel synthetic routes?

- Methodological Answer : Employ Molecular Dynamics (MD) simulations to predict solvent effects and transition-state geometries. Validate predictions with microreactor-based synthesis trials, varying flow rates and residence times. Cross-reference computed thermodynamic parameters (ΔG, ΔH) with DSC/TGA experimental data .

Q. What experimental designs are optimal for identifying degradation pathways in long-term stability studies?

- Methodological Answer : Use forced degradation under ICH Q1A guidelines: expose the compound to light (ICH Q1B), heat (40–60°C), and humidity (75% RH). Analyze degradation products via LC-MS/MS with high-resolution mass accuracy. Isotope tracer studies (-H₂O) can distinguish hydrolytic vs. oxidative pathways .

Propiedades

IUPAC Name |

(1R,2S,6S,9S,10S,11R,14S,15S,18S,20S,23R,24S)-20-chloro-10-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42ClNO2/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-29(25)13-15)11-22-19(17)12-24(30)23-10-16(28)8-9-26(22,23)2/h15-23,25,31H,4-14H2,1-3H3/t15-,16-,17+,18+,19-,20-,21+,22-,23+,25-,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTAIQOZSINDOZ-LRCDAWNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)Cl)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@]([C@@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)Cl)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.